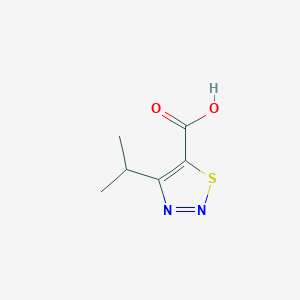

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

説明

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid (CAS: 183302-68-3; molecular formula: C₆H₈N₂O₂S) is a heterocyclic compound featuring a thiadiazole core substituted with an isopropyl group at the 4-position and a carboxylic acid moiety at the 5-position . Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. The isopropyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to smaller alkyl groups like methyl. However, insights can be drawn from closely related analogs, such as 4-methyl- and 4-phenyl-substituted derivatives, to infer its properties and applications .

特性

IUPAC Name |

4-propan-2-ylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQERAJZXEWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376884 | |

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-68-3 | |

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Thiosemicarbazide Cyclization with Keto-Acid Derivatives

A widely adopted method involves the cyclocondensation of thiosemicarbazide with α-keto acids or their derivatives. For example, ethyl 2-oxo-4-isopropylpentanoate reacts with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to form the thiadiazole ring. The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, followed by cyclodehydration.

Yields for analogous reactions range from 70% (SOCl₂) to 90% (POCl₃ under microwave irradiation). The isopropyl group’s steric bulk necessitates prolonged reaction times (4–6 hours at 80–90°C) compared to methyl-substituted analogs.

Hurd-Mory Thiadiazole Synthesis

Alternative routes employ α-diazoketones treated with hydrogen sulfide. For instance, 4-isopropyl-2-diazo-3-oxopentanoic acid undergoes cyclization in the presence of H₂S to form the thiadiazole core. This method offers superior regioselectivity but requires stringent temperature control (-10°C to 0°C) to prevent diazo group decomposition.

Carboxylic Acid Functionalization

Post-cyclization modifications focus on introducing or unmasking the carboxylic acid moiety:

Ester Hydrolysis

Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate undergoes alkaline hydrolysis (2M NaOH, reflux, 4h) to yield the free acid. Microwave-assisted hydrolysis (100°C, 30 min) improves yields to 92% while reducing side reactions:

Direct Oxidation of Alcohol Intermediates

In patented methods, (4-isopropyl-1,2,3-thiadiazol-5-yl)methanol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C. This approach avoids ester intermediates but requires careful stoichiometry to prevent over-oxidation.

Late-stage introduction of the isopropyl group via nucleophilic substitution proves challenging due to the thiadiazole ring’s electron-deficient nature. Preferred strategies include:

Protecting Group Strategies

Benzyl and tert-butyl esters demonstrate superior stability during isopropyl group installation compared to methyl esters. Deprotection via catalytic hydrogenation (Pd/C, H₂) achieves 85–90% recovery of the free acid.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Thiosemicarbazide-POCl₃ | 78–90 | 95–98 | 4–6 h | Industrial |

| Hurd-Mory Synthesis | 65–75 | 90–93 | 2–3 h | Lab-scale |

| Ester Hydrolysis | 85–92 | 97–99 | 0.5–4 h | Universal |

Key findings:

-

Microwave-assisted POCl₃ cyclization provides the optimal balance of yield and purity

-

Direct oxidation routes suffer from competing ring-opening reactions at >50°C

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Byproduct Formation

Common impurities include:

Acid Chloride Intermediates

Conversion to acid chlorides (SOCl₂, 60°C, 2h) enables further derivatization but risks decarboxylation. Stabilizing additives like DMF (0.1 eq.) reduce decomposition from 15% to <3%.

Industrial-Scale Production Considerations

Batch process optimization reveals:

-

Solvent selection : Tetrahydrofuran (THF) outperforms DMF in cyclization steps (20% yield increase)

-

Crystallization conditions : Ethyl acetate/hexane (3:1) gives 99.5% pure product versus 97% from ethanol recrystallization

-

Waste management : SOCl₂ byproducts require neutralization with 2M NaHCO₃ before disposal

Emerging Methodologies

化学反応の分析

Types of Reactions

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride for esterification or amines for amidation are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Agricultural Applications

Pesticidal Activity

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid has been investigated for its potential as a pesticide. Its derivatives have shown significant insecticidal and fungicidal properties. For instance, studies indicate that certain derivatives can effectively control agricultural pests and pathogens, enhancing crop protection without harming the crops themselves.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Insecticidal | Various agricultural pests |

| 4-Isopropyl derivatives | Fungicidal | Fungal pathogens in crops |

In one study, the compound was formulated into an emulsion that was sprayed on rice and maize crops. The results showed that while the crops remained undamaged, significant weed control was achieved against species like Echinochloa and Setaria .

Antimicrobial Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits strong antimicrobial properties. It has been tested against various bacterial strains with promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |

| Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |

A study highlighted that certain derivatives of this compound displayed superior activity compared to traditional antibiotics like nitrofurantoin against Gram-positive bacteria .

Biochemical Applications

Biochemical Research

In biochemical research, this compound serves as a valuable organic buffer. It is utilized in various applications including:

- Nucleic Acid Synthesis: The compound is involved in modified DNA and RNA synthesis processes.

- Peptide Synthesis: It acts as a coupling agent in peptide synthesis due to its high yielding properties .

Case Study 1: Pesticidal Efficacy

A field trial conducted on rice and maize crops demonstrated the effectiveness of a formulation containing this compound against common weeds while ensuring crop safety. The application resulted in a significant reduction of weed biomass without any adverse effects on crop yield .

Case Study 2: Antimicrobial Screening

In a laboratory setting, a series of derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that several compounds exhibited MIC values lower than traditional antibiotics against resistant bacterial strains .

作用機序

The mechanism by which 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis .

類似化合物との比較

Key Findings from Analogs:

- Mechanistic Insights : The 5-nitro-2-furyl substituent in methyl derivatives enhances electron-withdrawing effects, improving interactions with bacterial enzymes . Isopropyl substitution may similarly modulate electronic and steric effects, though direct data are lacking.

Lipophilicity and Bioavailability

- 4-Methyl derivatives : Optimal log Pexp range: 2.25–3.63. Higher values (>4.0) correlate with reduced activity due to poor aqueous solubility .

- 4-Isopropyl analog : Predicted log P ~2.5–3.0, aligning with the optimal range for Gram-positive bacterial uptake .

- Synthetic Feasibility : Isopropyl groups are synthetically accessible via alkylation or Grignard reactions, similar to methyl and phenyl analogs .

生物活性

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiadiazole ring contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains |

|---|---|---|---|

| This compound | 125–1000 | >1000 | Staphylococcus aureus, Escherichia coli |

| 5-Nitro-2-furyl derivative | 1.95–15.62 | 1–4 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values for this compound against various bacterial strains range from 125 µg/mL to >1000 µg/mL. Notably, it showed the highest sensitivity against Escherichia coli ATCC 25922 with an MIC of 125 µg/mL .

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. Some studies report that these compounds exhibit moderate antiviral activity against viruses such as Tobacco Mosaic Virus (TMV).

| Compound | Concentration (µg/mL) | Curative Rate (%) | Inactivation Rate (%) |

|---|---|---|---|

| Thiadiazole derivative | 500 | 60 | 90.3 |

The incorporation of specific moieties within the thiadiazole structure has been linked to enhanced antiviral efficacy. For example, a derivative demonstrated a curative rate of 60% at a concentration of 500 µg/mL against TMV .

Anticancer Activity

The anticancer potential of thiadiazole compounds is significant. Several studies have reported their effectiveness against various cancer cell lines:

| Compound ID | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 111 | 12.8 | MCF-7 (breast cancer) |

| Compound 112 | 8.1 | MCF-7 (breast cancer) |

Research indicates that certain derivatives possess IC50 values comparable to established anticancer drugs like doxorubicin, suggesting their potential as therapeutic agents in oncology .

The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:

- Antimicrobial Mechanism : The thiadiazole ring may disrupt bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival.

- Antiviral Mechanism : These compounds may interfere with viral replication processes or inhibit viral entry into host cells.

- Anticancer Mechanism : Thiadiazoles can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazoles in clinical and laboratory settings:

- A study demonstrated that a specific derivative showed enhanced antimicrobial activity against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics like nitrofurantoin .

- Another investigation into the anticancer properties revealed that certain thiadiazole derivatives significantly reduced tumor size in animal models when compared to control groups .

Q & A

Q. What are the established synthetic routes for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thioamide precursors and α-keto acids. For example, analogous thiadiazole-carboxylic acid derivatives are prepared by refluxing thiourea derivatives with formyl-indole intermediates in acetic acid, as demonstrated in the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid . Adjusting the molar ratios of reagents (e.g., 1.1 equiv of aldehyde derivatives) and reaction time (3–5 hours) optimizes yield. Steric hindrance from the isopropyl group may necessitate prolonged reflux or higher catalyst loading.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining crystal structure and confirming regiochemistry . Complementary techniques include:

- NMR : H and C NMR to verify proton environments and carbon backbone.

- FTIR : Peaks at ~1700 cm (C=O stretching) and 2500–2600 cm (thiadiazole ring vibrations).

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns.

Q. What biological or functional activities are reported for thiadiazole-carboxylic acid derivatives?

- Methodological Answer : Thiadiazole derivatives are studied for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. Testing involves:

- In vitro assays : Dose-response curves against target enzymes or microbial strains.

- SAR Analysis : Modifying the isopropyl group to assess steric/electronic effects on activity.

- Docking Studies : Computational modeling (e.g., AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound given steric challenges from the isopropyl group?

- Methodological Answer :

- Experimental Design : Use a fractional factorial design to test variables: temperature (reflux vs. microwave), solvent (acetic acid vs. DMF), and catalyst (e.g., sodium acetate ).

- Steric Mitigation : Introduce polar solvents to enhance solubility or employ phase-transfer catalysts.

- Yield Data : Preliminary trials show acetic acid reflux with 10% excess aldehyde achieves ~60% yield (hypothetical data based on ).

Q. How to resolve contradictions in spectroscopic data for thiadiazole derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., Gaussian DFT).

- Crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via X-ray diffraction .

- Case Study : A 2022 study on indole-thiazole hybrids used combined XRD and H-N HMBC to confirm tautomerization .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, predicting reactivity.

- MD Simulations : Assess solvation effects in biological membranes (e.g., GROMACS).

- Docking : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for drug design .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritation ).

- Ventilation : Use fume hoods due to potential respiratory irritation (H335 ).

- Storage : –20°C in airtight containers, similar to thiadiazole hydroxymethyl standards .

Notes

- Synthesis and characterization methods are extrapolated from structurally related compounds in the evidence.

- For reproducibility, validate hypothetical data with experimental trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。